molecular formula C2H2N2 B14449359 1-Diazonioethen-1-ide CAS No. 74272-21-2

1-Diazonioethen-1-ide

Cat. No.: B14449359
CAS No.: 74272-21-2
M. Wt: 54.05 g/mol
InChI Key: YFXWOHPGCVSPRG-UHFFFAOYSA-N
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Description

1-Diazonioethen-1-ide is a highly reactive zwitterionic compound characterized by a diazonium group (N₂⁺) and a negatively charged oxygen atom. Its structure consists of an ethene backbone substituted with a diazonio group, resulting in unique electronic properties that facilitate applications in organic synthesis, particularly in cycloaddition reactions and as a precursor to heterocyclic compounds. Due to its zwitterionic nature, it exhibits exceptional reactivity but requires careful handling under low-temperature conditions to avoid decomposition .

Properties

CAS No.

74272-21-2

Molecular Formula

C2H2N2

Molecular Weight

54.05 g/mol

InChI

InChI=1S/C2H2N2/c1-2-4-3/h1H2

InChI Key

YFXWOHPGCVSPRG-UHFFFAOYSA-N

Canonical SMILES

C=C=[N+]=[N-]

Origin of Product

United States

Chemical Reactions Analysis

1-Diazonioethen-1-ide undergoes various chemical reactions:

Common reagents and conditions for these reactions include the use of alkenes for cycloaddition and the absence of other reactants for elimination reactions. The major products formed include N-aminoaziridines and various organic residues .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

1,1-Dichloroethene

  • Structural Differences : Unlike 1-Diazonioethen-1-ide, 1,1-dichloroethene (C₂H₂Cl₂) is a halogenated alkene with two chlorine atoms on the same carbon. It lacks the diazonium group and zwitterionic charge, leading to distinct reactivity patterns .
  • Reactivity : 1,1-Dichloroethene undergoes electrophilic addition or polymerization, whereas this compound participates in [3+2] cycloadditions or dediazoniation reactions.
  • Stability : 1,1-Dichloroethene is relatively stable under ambient conditions, while this compound decomposes rapidly above –20°C .

1,3-Diazetidin-2-one Derivatives

  • Nitrogen Content : 1,3-Diazetidin-2-one derivatives contain a four-membered ring with two nitrogen atoms but lack the diazonium group. Their reactivity is dominated by ring strain and nucleophilic attack at the carbonyl group, contrasting with the electrophilic nature of this compound .
  • Applications: Diazetidinones are explored for antibacterial activity, while this compound is primarily used in synthetic organic chemistry .

Azide-Containing Compounds (e.g., 1-Azido-2-(2-iodoethoxy)ethane)

  • Functional Groups : Azides (N₃⁻) share high-energy bonds similar to diazonium groups. However, azides decompose via Staudinger reactions or thermal pathways, whereas this compound releases nitrogen gas upon dediazoniation .
  • Synthesis : Both compounds require low-temperature synthesis but differ in precursors—azides often derive from sodium azide, while diazonio compounds form via diazotization .

Comparative Data Table

Compound Molecular Formula Key Functional Groups Reactivity Applications Stability
This compound C₂H₂N₂O⁺⁻ Diazonium, zwitterion Cycloadditions, dediazoniation Organic synthesis Unstable above –20°C
1,1-Dichloroethene C₂H₂Cl₂ Halogenated alkene Electrophilic addition, polymerization Plastics, solvents Stable at room temperature
1,3-Diazetidin-2-one C₃H₄N₂O Four-membered ring, amide Nucleophilic ring-opening Pharmaceutical intermediates Moderately stable
1-Azido-2-(2-iodoethoxy)ethane C₄H₈IN₃O Azide, ether Click chemistry, thermal decomposition Bioconjugation, materials science Thermally sensitive

Key Research Findings

  • Synthetic Utility : this compound outperforms 1,1-dichloroethene in constructing nitrogen-rich heterocycles due to its zwitterionic charge and rapid reaction kinetics .
  • Computational Insights : In silico studies suggest that the diazonium group in this compound lowers activation energy in cycloadditions compared to azide-based systems .

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